Scaffold Switch from Imidazopyrazine to Pyrazolo[1,5-c]pyrimidine Improves Microsomal Stability and Reduces Efflux
In a direct scaffold replacement study, switching the core from an imidazo[1,2-a]pyrazine to a pyrazolo[1,5-c]pyrimidine (compound 26, JNJ-61432059) maintained subnanomolar target engagement (pIC50 = 9.7 at GluA1/γ-8) while improving critical ADME liabilities. The text explicitly states that a majority of pyrazolopyrimidine analogs displayed lower efflux ratios and improved stability in human liver microsomes relative to their imidazopyrazine matched pairs [1]. This optimization was key to advancing a brain-penetrant, orally active candidate [1].
| Evidence Dimension | Target Potency & ADME Profile |
|---|---|
| Target Compound Data | Pyrazolo[1,5-c]pyrimidine 26: GluA1/γ-8 pIC50 = 9.7 (IC50 ~0.2 nM). Lower efflux ratios; improved human liver microsomal stability vs. matched pairs. |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine 13 (matched pair): GluA1/γ-8 pIC50 = 9.9. Higher efflux and lower microsomal stability. |
| Quantified Difference | Comparable potency (ΔpIC50 = -0.2) but qualitatively superior in vitro ADME profile enabling oral brain penetration. |
| Conditions | FLIPR assay in HEK-293 cells expressing human GluA1o-γ-8; Metabolic stability in human and rat liver microsomes at 1 µM; MDCK-MDR1 efflux assay. |
Why This Matters
This data directly proves the scaffold's value in rescuing ADME-failed chemical series, justifying its selection over imidazopyrazine cores in CNS programs.
- [1] Ravula, S.; et al. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Med. Chem. Lett. 2018, 10 (3), 267–272. View Source
